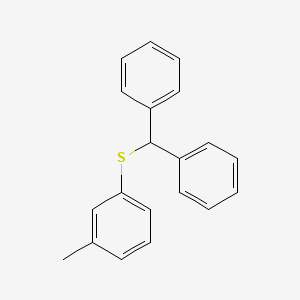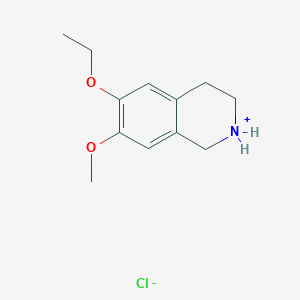
2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione typically involves the reaction of appropriate thiourea derivatives with sulfur sources under controlled conditions. One common method includes the reaction of dimethylthiourea with sulfur monochloride in an inert solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiadiazolidine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4-Thiadiazolidine-2-thione
- 1,3,4-Thiadiazolidine-2,5-dithione
- 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione
Uniqueness
2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
6317-20-0 |
|---|---|
Fórmula molecular |
C4H6N2S3 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
2,4-dimethyl-1,2,4-thiadiazolidine-3,5-dithione |
InChI |
InChI=1S/C4H6N2S3/c1-5-3(7)6(2)9-4(5)8/h1-2H3 |
Clave InChI |
XDHFBXPSENUSDY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=S)N(SC1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



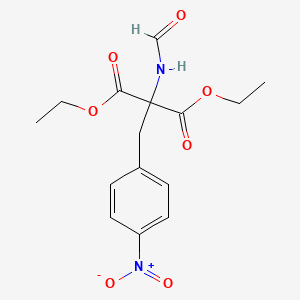
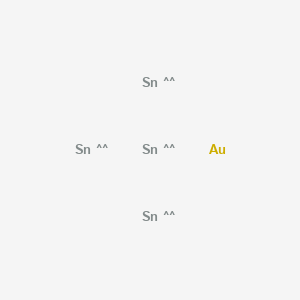
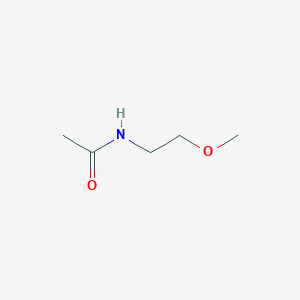
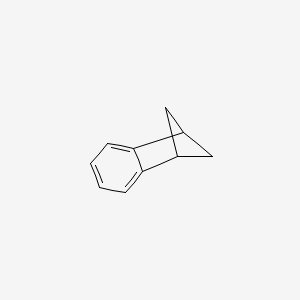

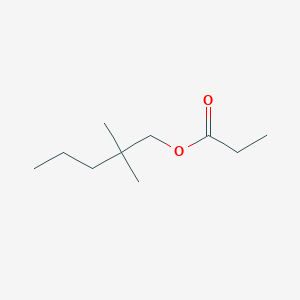
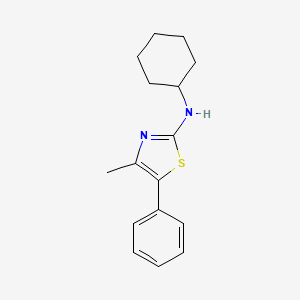


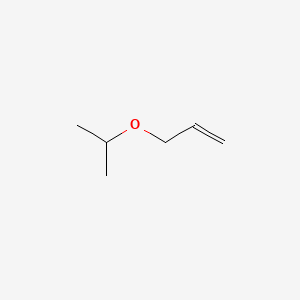
![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)
